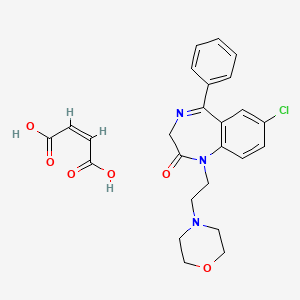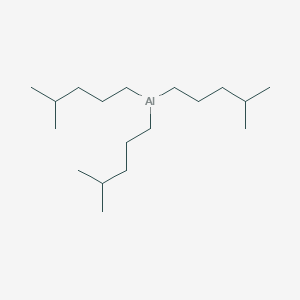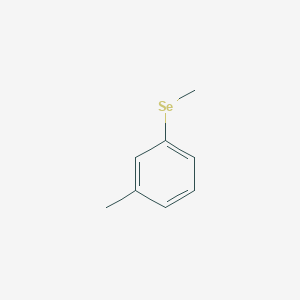
1-Methyl-3-(methylselanyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-(methylselanyl)benzene can be achieved through several methods. One common approach involves the electrophilic aromatic substitution reaction. In this method, a benzene ring undergoes substitution with a methylselanyl group in the presence of a suitable electrophile and catalyst. The reaction conditions typically involve the use of a Lewis acid catalyst, such as aluminum chloride (AlCl3), to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
1-Methyl-3-(methylselanyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methylselanyl group to a methyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to 1-Methyl-3-methylbenzene.
Substitution: Introduction of various functional groups, such as nitro or halogen groups, onto the benzene ring.
科学的研究の応用
1-Methyl-3-(methylselanyl)benzene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Methyl-3-(methylselanyl)benzene involves its interaction with molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles. The methylselanyl group can influence the reactivity and selectivity of these reactions by donating or withdrawing electrons from the benzene ring.
類似化合物との比較
Similar Compounds
1-Methyl-3-(methylthio)benzene: Similar structure with a methylthio group instead of a methylselanyl group.
1-Methyl-3-(methylsulfonyl)benzene: Contains a methylsulfonyl group.
1-Methyl-3-(methylamino)benzene: Features a methylamino group.
Uniqueness
1-Methyl-3-(methylselanyl)benzene is unique due to the presence of the methylselanyl group, which imparts distinct chemical properties compared to other similar compounds
特性
CAS番号 |
1528-87-6 |
|---|---|
分子式 |
C8H10Se |
分子量 |
185.14 g/mol |
IUPAC名 |
1-methyl-3-methylselanylbenzene |
InChI |
InChI=1S/C8H10Se/c1-7-4-3-5-8(6-7)9-2/h3-6H,1-2H3 |
InChIキー |
BUQOTUFTHQJTFE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)[Se]C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1R)-2-[[6-[3-chloro-4-(trifluoromethyl)phenyl]pyrimidin-4-yl]amino]-1-phenylethanol](/img/structure/B14750141.png)

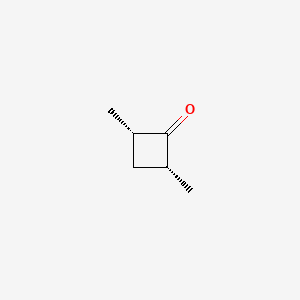
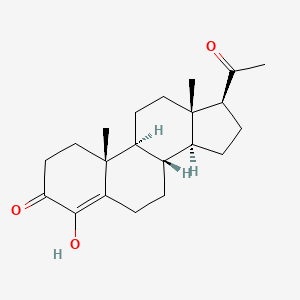
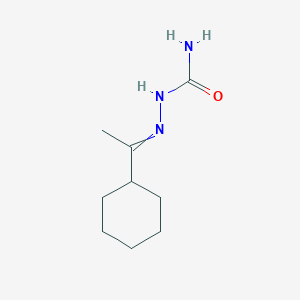
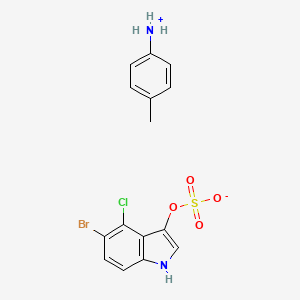
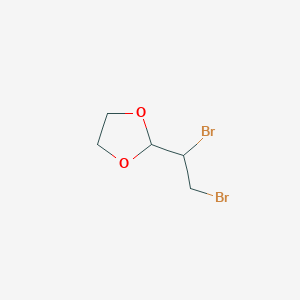
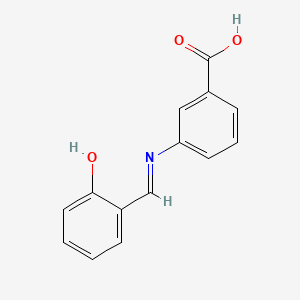
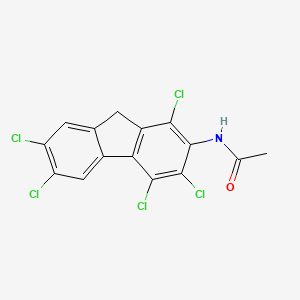
![3-(2-Chlorophenyl)-1-[(2-methylpropan-2-yl)oxy-oxomethyl]-2,3-dihydropyrrole-4-carboxylic acid](/img/structure/B14750196.png)
![Selenolo[3,4-b]selenophene](/img/structure/B14750203.png)
